![molecular formula C16H13FN2O3S B5731410 methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate, also known as MFCB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of enzymes that are involved in cell proliferation and survival. Specifically, this compound inhibits the activity of proteasomes, which are responsible for breaking down proteins that are no longer needed by the cell. By inhibiting proteasome activity, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells without affecting normal cells. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate is that it has been shown to be effective at inducing apoptosis in cancer cells at relatively low concentrations. However, one limitation is that this compound may have off-target effects, meaning that it could affect other enzymes or proteins in addition to proteasomes.
Zukünftige Richtungen
There are several future directions for research on methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of this compound analogs that may be more effective at inhibiting proteasome activity. Additionally, further research is needed to determine the potential applications of this compound in the treatment of inflammatory diseases and as an antimicrobial agent.
Synthesemethoden
Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with thiourea to produce 2-fluorobenzoylisothiocyanate. This intermediate compound is then reacted with methyl 2-aminobenzoate to produce this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as an anti-cancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Eigenschaften
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-22-15(21)11-7-3-5-9-13(11)18-16(23)19-14(20)10-6-2-4-8-12(10)17/h2-9H,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTWRCSYRWXUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
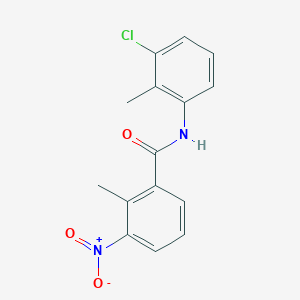
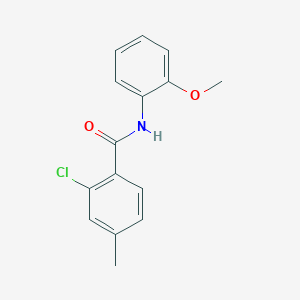
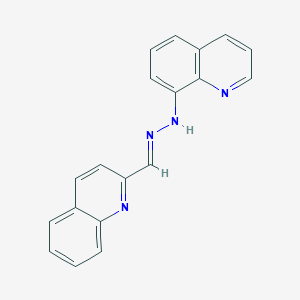
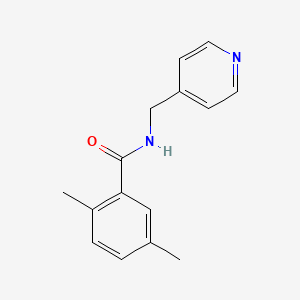
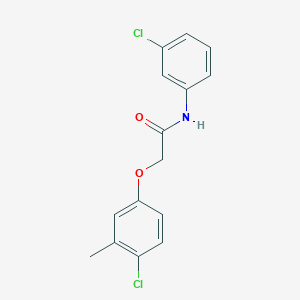

![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)


![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
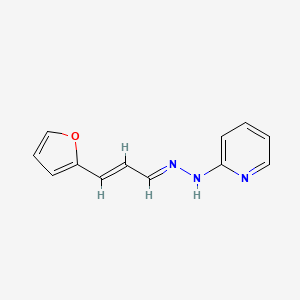
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)